1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C14H16N4O4 and a molecular weight of 304.3 g/mol[_{{{CITATION{{{_1{1-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl ...
Mechanism of Action
Target of Action
The compound, 1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid, has been found to interact with several targets. These include vasopressin 1 b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases, including neurodegenerative and cardiovascular diseases .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It also acts as a modulator for certain receptors, such as glutamate receptors GluN2A and mGluR5 .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it inhibits the growth of mycobacterium tuberculosis H37RV, suggesting an impact on the bacterial growth pathway . It also inhibits lung cancer tumors A549 and H322b, indicating a role in the regulation of cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular formula is c14h16n4o4, and its molecular weight is 3043 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, it inhibits the growth of mycobacterium tuberculosis H37RV and lung cancer tumors A549 and H322b . It also modulates the activity of certain receptors, potentially altering neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo [1,5-](https://link.springer.com/article/10.1007/s10593-023-03212-z). One common synthetic route includes the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-one with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives[{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo 1,5-. These derivatives are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates[{{{CITATION{{{2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo 1,5-. The final step involves alkaline hydrolysis to transform these carboxylates into the corresponding carboxylic acids[{{{CITATION{{{_2{A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo 1,5-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: Its derivatives could be explored for therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
2-Phenylethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Properties
IUPAC Name |
1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-7-18-11(12(19)15-8)6-10(16-18)13(20)17-4-2-9(3-5-17)14(21)22/h6-7,9H,2-5H2,1H3,(H,15,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEBRCCMUYAPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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